molecular formula C9H6F3N3 B13233143 N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine

N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine

Cat. No.: B13233143
M. Wt: 213.16 g/mol
InChI Key: QENIPOBKJNXMTH-UHFFFAOYSA-N
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Description

N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine is an organic compound characterized by the presence of a trifluorophenyl group attached to a pyrazolamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,3,4-trifluoroaniline with a pyrazole derivative under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring .

Scientific Research Applications

N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluorophenyl group can enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3,4-Trifluorophenyl)thiourea
  • 2,3,4-Trifluorophenyl isothiocyanate
  • 4-(Aminosulfonyl)-N-(2,3,4-Trifluorophenyl)Methyl-Benzamide

Uniqueness

N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine stands out due to its unique combination of a trifluorophenyl group and a pyrazolamine structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6F3N3

Molecular Weight

213.16 g/mol

IUPAC Name

N-(2,3,4-trifluorophenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C9H6F3N3/c10-6-1-2-7(9(12)8(6)11)15-5-3-13-14-4-5/h1-4,15H,(H,13,14)

InChI Key

QENIPOBKJNXMTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1NC2=CNN=C2)F)F)F

Origin of Product

United States

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